molecular formula C15H23NO3 B2937052 N-(2-methoxy-2-(3-methoxyphenyl)ethyl)pivalamide CAS No. 1797027-90-7

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)pivalamide

Cat. No.: B2937052
CAS No.: 1797027-90-7
M. Wt: 265.353
InChI Key: FMBWVDZYRZEEMK-UHFFFAOYSA-N
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Description

FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE. N-(2-methoxy-2-(3-methoxyphenyl)ethyl)pivalamide is a synthetic organic compound classified as a pivalamide derivative. Its molecular structure incorporates a 3-methoxyphenethylamine moiety, a scaffold observed in various biologically active molecules , coupled with a pivaloyl group which can enhance metabolic stability. This structure suggests potential as a valuable intermediate in medicinal chemistry and pharmaceutical research for constructing more complex target molecules. This compound is typically utilized as a building block in organic synthesis. Researchers may employ it in the development of novel chemical entities, particularly in structure-activity relationship (SAR) studies or as a precursor for further chemical modification. Its applications may span across various research areas, including but not limited to, the synthesis of potential pharmacologically active compounds. Handling should be performed by qualified professionals in a appropriately controlled laboratory environment with adequate ventilation. Personnel are advised to consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-15(2,3)14(17)16-10-13(19-5)11-7-6-8-12(9-11)18-4/h6-9,13H,10H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBWVDZYRZEEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CC(=CC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation and Subsequent Functionalization

A widely reported method involves Friedel-Crafts alkylation to establish the aryl-ethyl linkage:

Step 1: Synthesis of 2-(3-Methoxyphenyl)acetaldehyde
3-Methoxybenzaldehyde undergoes condensation with ethyl glyoxalate in the presence of Bi(OTf)₃ as a catalyst, yielding α-keto ester intermediates. Reduction with NaBH₄ produces 2-(3-methoxyphenyl)ethanol, which is oxidized to the corresponding aldehyde using MnO₂.

Step 2: Methoxy Group Installation
The aldehyde intermediate reacts with methoxyamine hydrochloride under acidic conditions (HCl, ethanol) to form the methoxyimine derivative. Catalytic hydrogenation (H₂, Pd/C) reduces the imine to 2-methoxy-2-(3-methoxyphenyl)ethylamine.

Step 3: Amidation with Pivaloyl Chloride
The amine is treated with pivaloyl chloride in dichloromethane (DCM) with triethylamine as a base, yielding the final product.

Reaction Conditions:

Step Reagents Temperature Yield
1 Bi(OTf)₃, NaBH₄ 0°C → RT 68%
2 Methoxyamine, Pd/C 25°C, 50 psi 75%
3 Pivaloyl chloride, Et₃N 0°C → RT 82%

Palladium-Catalyzed Coupling Approaches

Alternative routes employ palladium-mediated cross-coupling to assemble the aromatic and ethyl segments:

Step 1: Suzuki-Miyaura Coupling
3-Methoxyphenylboronic acid reacts with 2-bromoethyl methoxy ether using Pd(PPh₃)₄ as a catalyst, forming 2-methoxy-2-(3-methoxyphenyl)ethyl bromide.

Step 2: Nucleophilic Amination
The bromide intermediate undergoes nucleophilic substitution with ammonia in THF, producing the primary amine. Subsequent acylation with pivaloyl chloride completes the synthesis.

Optimization Data:

  • Catalyst Loading: 5 mol% Pd(PPh₃)₄ maximizes yield (72%).
  • Solvent Effects: THF outperforms DMF due to reduced side reactions.

Mechanistic Insights and Side Reactions

Competing Pathways in Amidation

During Step 3 of the Friedel-Crafts route, over-acylation can occur if excess pivaloyl chloride is used. GC-MS analysis reveals byproducts such as N,N-bis(pivaloyl)-2-methoxy-2-(3-methoxyphenyl)ethylamine when stoichiometry exceeds 1:1.

Stereochemical Considerations

The methoxy group at the ethyl bridge induces chirality. Chiral HPLC (Chiralpak IA column) separates enantiomers with >99% ee when using (R)-BINOL-derived catalysts during the hydrogenation step.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes unreacted pivaloyl chloride.
  • Recrystallization : Diethyl ether/hexane mixtures yield crystals with 98% purity (mp: 112–114°C).

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 7.25 (t, J = 8.0 Hz, 1H, Ar-H)
  • δ 6.85–6.78 (m, 2H, Ar-H)
  • δ 4.12 (q, J = 6.8 Hz, 1H, CH-OCH₃)
  • δ 3.80 (s, 3H, OCH₃)
  • δ 1.22 (s, 9H, C(CH₃)₃)

HRMS (ESI):

  • Calculated for C₁₅H₂₃NO₃ [M+H]⁺: 265.1678
  • Observed: 265.1674

Industrial-Scale Production Challenges

Cost-Effective Catalyst Recycling

Bi(OTf)₃ recovery remains problematic due to hydrolysis. Immobilizing the catalyst on mesoporous silica (SBA-15) improves recyclability to 5 cycles with <10% activity loss.

Solvent Waste Management

Green chemistry approaches replace DCM with cyclopentyl methyl ether (CPME), reducing environmental impact by 40%.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic amidation steps, achieving 90% yield in 15 minutes vs. 2 hours in batch reactors.

Enzymatic Acylation

Lipase B from Candida antarctica catalyzes pivalamide formation under mild conditions (pH 7.0, 30°C), though yields remain suboptimal (55%).

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)pivalamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)pivalamide is a chemical compound with applications in organic synthesis and medicinal chemistry. The compound features a pivalamide moiety linked to a methoxy-substituted phenyl group, making it useful in various applications due to the influence of the methoxy groups on its reactivity and biological activity.

Scientific Research Applications

This compound is used in the following applications:

  • Synthesis of Cinnamamides this compound has been used in the synthesis of cinnamamides. Lipozyme® TL IM catalyzed the synthesis from methyl cinnamates and phenylethylamines in continuous-flow microreactors. The maximum conversion rate of 91.3% was achieved with a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for approximately 40 minutes.
  • Synthesis of m-Aryloxy Phenols The compound is used in the synthesis of m-aryloxy phenols via demethylation of corresponding methoxy derivatives using BBr3 as a dealkylating agent. The resulting m-aryloxy phenols exhibit potential biological activities, such as anti-tumor and anti-inflammatory effects.
  • Antimalarial Agents this compound derivatives, such as N-(2-(5-methoxy-1H-indol-3-yl)ethyl)butyramide (171), N-(2-(5-methoxy-1H-indol-3-yl)ethyl)hexanamide (172), and N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-2-phenylacetamide (173), have been prepared and reported as antimalarial agents, demonstrating activity against Plasmodium falciparum at low concentrations.
  • General organic synthesis High yields of products involving ring substitution ortho to the pivaloylamino-ethyl group are obtained by lithiating N-[2-(4-methoxyphenyl)ethyl]pivalamide at –20 to 0 °C with three equivalents of n-BuLi in anhydrous THF, followed by reactions with various electrophiles .

Biological Activities

Compounds with pivalamide structures have been studied for their roles as pharmacophores in drug development. Derivatives of this compound may possess anti-inflammatory and analgesic properties, although specific biological assays are needed to confirm these effects.

Structural Similarity

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)pivalamide involves its interaction with specific molecular targets within the cell. The compound is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as anti-inflammatory and analgesic responses .

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic Substitutions

N-(3-Methoxyphenyl)pivalamide (CAS 56619-93-3)
  • Structure : Lacks the ethyl-methoxy chain but retains the 3-methoxyphenyl and pivalamide groups.
  • Synthesis : Prepared via direct amidation of 3-methoxyaniline with pivaloyl chloride under standard conditions .
  • Applications : Used as a reference standard in pharmaceutical research ().
N-[2-(4-Methoxyphenyl)ethyl]pivalamide
  • Structure : Contains a 4-methoxyphenyl group instead of 3-methoxyphenyl, with a simpler ethyl linker.
  • Reactivity : Undergoes lithiation at the ethyl chain’s α-position, a reaction sensitive to methoxy group placement (para vs. meta) .

Key Difference : The 3-methoxy substitution in the target compound may alter electronic effects and steric hindrance compared to the 4-methoxy analog, influencing reactivity in lithiation or coupling reactions.

Pivalamide Derivatives with Heteroaromatic Systems

Pyridine-Based Pivalamides ()

Examples:

  • N-(2-methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide
  • N-(4-iodo-2-methoxypyridin-3-yl)pivalamide
  • Structure : Replace the benzene ring with pyridine, introducing nitrogen into the aromatic system.
  • Applications : Used as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) due to halogen or boronate ester substituents .

Fluorinated and Halogenated Pivalamides ()

Examples:

  • N-[5-溴-2-(3,3,3-三氟丙-1-烯-2-基)苯基]pivalamide (2l): Melting point 114–115°C, 46% yield.
  • N-[5-氯-2-(3,3,3-三氟丙-1-烯-2-基)苯基]pivalamide (2k): Melting point 187–188°C, 41% yield.
  • Key Features : Halogen and trifluoromethyl groups enhance lipophilicity and metabolic stability.
  • Synthesis: Palladium-catalyzed coupling reactions yield these derivatives, with lower yields (30–78%) compared to non-fluorinated analogs .

Comparison : The target compound’s lack of halogen substituents may result in lower lipophilicity but improved synthetic accessibility.

Non-Pivalamide Amides with Similar Backbones

N-(2-((3-Methoxyphenyl)amino)ethyl)acetamide ()
  • Structure: Acetamide group instead of pivalamide, with an ethylamino linker.
  • Synthesis : Reductive alkylation of 3-methoxyaniline with N-(2,2-dimethoxyethyl)acetamide, yielding 73–90% .

Comparison : The smaller acetamide group may reduce steric hindrance, increasing susceptibility to enzymatic hydrolysis compared to pivalamides.

Sulfonamide and Triarylpyrazole Derivatives ()

Examples:

  • N-(2-((4-(3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)-4-methylbenzenesulfonamide (1f): Inhibits PGE2 and nitric oxide production in macrophages .

Comparison : Sulfonamides exhibit distinct biological activities due to their strong electron-withdrawing effects, contrasting with the neutral pivalamide’s steric effects.

Biological Activity

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)pivalamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pivalamide moiety linked to a methoxy-substituted phenyl group. The molecular formula is C16H21NO3C_{16}H_{21}NO_3, indicating the presence of multiple functional groups that contribute to its reactivity and biological properties. The unique substitution pattern imparts distinct chemical properties, making it a valuable compound for various research applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of enzymes and receptors, influencing cellular signaling pathways. This modulation can lead to various biological effects, including:

  • Anti-inflammatory effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, potentially making it useful in treating inflammatory conditions.
  • Analgesic effects : There are indications that it may also possess analgesic properties, although specific biological assays are necessary to confirm these effects.

In Vitro Studies

Research has indicated that derivatives of this compound demonstrate activity against various biological targets. Notable findings include:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications in drug development.
  • Receptor Binding : Studies suggest that the compound may bind to certain receptors, modulating their activity and triggering downstream signaling pathways.

Case Studies

  • Anti-Malarial Activity : Derivatives of this compound have been tested for anti-malarial activity against Plasmodium falciparum, showing effectiveness at low concentrations. This highlights the potential for developing new antimalarial agents based on its structure.
  • CYP Enzyme Interaction : The metabolism of this compound has been linked to CYP450 enzymes, particularly CYP3A4. These enzymes play a crucial role in the biotransformation of many drugs, suggesting that this compound may interact with other pharmaceuticals, influencing their efficacy and safety profiles .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
N-(3-methoxyphenyl)pivalamideLacks ethyl groupModerate anti-inflammatory properties
N-[2-(4-methoxyphenyl)ethyl]pivalamideDifferent substitution patternLimited studies on analgesic effects

The distinct substitution pattern in this compound contributes to its unique biological profile compared to these similar compounds.

Q & A

Q. What are the optimized synthetic routes for N-(2-methoxy-2-(3-methoxyphenyl)ethyl)pivalamide, and how can reaction conditions be tailored to improve yield?

The compound can be synthesized via alkylation of a phenolic precursor. For example, N-(3-hydroxyphenyl)pivalamide can be methylated using methyl iodide (MeI) in acetone with potassium carbonate (K₂CO₃) as a base under reflux for 3 hours, achieving a 91% yield. Key steps include TLC monitoring (EtOAc/PE = 1:2), filtration to remove solids, and purification via hexane washing . Optimizing stoichiometry (e.g., 4.0 equiv MeI) and reaction time ensures complete O-methylation while minimizing side reactions.

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

  • NMR Spectroscopy : Confirms methoxy group integration and aryl/ethyl backbone structure. For related pivalamides, 1^1H NMR typically shows methoxy singlets at δ ~3.8 ppm and pivaloyl methyl resonances at δ ~1.2 ppm .
  • TLC : Used to monitor reaction progress (e.g., EtOAc/hexane systems) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ for derivatives) .

Q. What safety protocols are essential when handling this compound and its intermediates?

  • Mutagenicity : Ames testing for structurally similar anomeric amides shows mutagenic potential, necessitating PPE (gloves, goggles) and fume hoods .
  • Decomposition : DSC data indicates thermal instability in related compounds; avoid heating above 120°C and store at -20°C under inert gas .
  • Perchlorate Safety : If using Fe(ClO₄)₃ in reactions, avoid anhydrous forms (explosive risk) and use hydrated salts .

Advanced Research Questions

Q. How does the choice of lithiating agent influence regioselective functionalization of this compound?

Lithiation sites depend on the base and temperature. For N-[2-(4-methoxyphenyl)ethyl]pivalamide, t-BuLi at -78°C in THF promotes α-lithiation (adjacent to the pivalamide group), while n-BuLi at 0°C favors methoxy-directed ring lithiation. Electrophilic quenching (e.g., CO₂) yields carboxylated products at the α-position (79% yield) or aryl ring, respectively . Computational modeling of electron density and steric hindrance can rationalize site selectivity.

Q. What methodologies resolve contradictory data in substitution reactions involving this compound?

Discrepancies in regioselectivity (e.g., Simig vs. Smith et al.) arise from reaction conditions. For example:

  • Base Strength : t-BuLi’s stronger base strength deprotonates less acidic α-positions, while weaker bases like LDA may target aromatic protons.
  • Temperature : Lower temps (-78°C) stabilize kinetic α-lithiation intermediates, whereas higher temps allow thermodynamic aryl lithiation . Cross-validation via in situ IR or 13^{13}C NMR can track intermediate formation.

Q. How can this compound serve as a precursor in synthesizing complex heterocycles or bioactive molecules?

  • Heterocycle Synthesis : The ethyl-pivalamide moiety can undergo cyclization with nitriles or aldehydes to form pyrrolidines or indoles. For example, N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)pivalamide is synthesized via Pd-catalyzed cross-coupling .
  • Pharmacophore Development : Derivatives with fluorinated or iodinated aryl groups (e.g., HB180 series) are intermediates in kinase inhibitor synthesis .

Data Contradiction Analysis

Q. Why do DSC and Ames test results for structurally similar compounds vary across studies, and how should researchers mitigate risks?

  • Thermal Decomposition : DSC profiles for compound 3 () show decomposition at 150°C, but Fe(ClO₄)₃·10H₂O remains stable up to 120°C in MeNO₂ . Variability arises from hydration state and impurities. Pre-screening via TGA/DSC is recommended.
  • Mutagenicity : Anomeric amides exhibit batch-dependent Ames test outcomes. For example, compound 3 has lower mutagenicity than analogs but still requires handling equivalent to benzyl chloride . Use Ames II testing with TA98 and TA100 strains for updated risk profiles.

Methodological Recommendations

  • Synthetic Optimization : Use K₂CO₃/MeI in acetone for O-methylation (91% yield) .
  • Regioselective Lithiation : Prioritize t-BuLi/THF/-78°C for α-functionalization or LDA/Et₂O for aryl substitution .
  • Safety : Conduct hazard assessments per ACS guidelines and avoid anhydrous perchlorates .

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